3-Phenylbutan-2-amine
Overview
Description
3-Phenylbutan-2-amine is an organic compound with the molecular formula C10H15N. It is a member of the phenethylamine class and is structurally similar to other compounds in this group. This compound is known for its stimulant properties and has been studied for various applications in scientific research.
Mechanism of Action
Target of Action
3-Phenylbutan-2-amine primarily targets the Gag-Pol polyprotein . This protein plays a crucial role in the life cycle of certain viruses, including the assembly and maturation of new virions .
Mode of Action
It is known to interact with its target, the gag-pol polyprotein . The specific nature of this interaction and the resulting changes in the protein’s function are areas of ongoing research.
Biochemical Pathways
Given its interaction with the gag-pol polyprotein, it is likely that it impacts the viral replication process
Result of Action
Given its interaction with the Gag-Pol polyprotein, it may potentially inhibit the assembly and maturation of new virions, thereby affecting viral replication
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenylbutan-2-amine can be synthesized through several methods. One common approach involves the reductive amination of carbonyl compounds using amine dehydrogenases (AmDHs). This biocatalytic method is efficient and offers high selectivity for the desired product .
Another method involves the use of transaminases for the production of chiral amines. This approach is particularly useful for synthesizing optically active forms of the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The choice of method depends on the desired purity, yield, and specific application of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Phenylbutan-2-amine undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen to the compound, often converting ketones or aldehydes back to alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield phenylbutanone, while reduction may yield phenylbutanol.
Scientific Research Applications
3-Phenylbutan-2-amine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
3-Phenylbutan-2-amine is similar to other compounds in the phenethylamine class, such as:
Methamphetamine (α-methylamphetamine): A well-known stimulant with similar structural features.
Amphetamine: Another stimulant with a similar phenethylamine backbone.
Phenylbutylamine: A compound with a similar structure but different functional groups.
The uniqueness of this compound lies in its specific structural features and its applications in the synthesis of chiral amines and other fine chemicals.
Properties
IUPAC Name |
3-phenylbutan-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8(9(2)11)10-6-4-3-5-7-10/h3-9H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRHEVJTTWAYFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50944501 | |
Record name | 3-Phenylbutan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50944501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21906-17-2 | |
Record name | α,β-Dimethylbenzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21906-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenethylamine, alpha,beta-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021906172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenylbutan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50944501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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